molecular formula C11H12ClN3O2 B2814758 Tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate CAS No. 2108512-96-3

Tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate

Cat. No.: B2814758
CAS No.: 2108512-96-3
M. Wt: 253.69
InChI Key: ZFNJRERJDHKRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate is a chemical compound with significant interest in various scientific fields. It features a tert-butyl ester group, a chloropyrimidine moiety, and a cyanoacetate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with tert-butyl cyanoacetate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Condensation: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at moderate temperatures.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.

    Condensation: Catalysts such as piperidine or pyridine in ethanol or methanol.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines.

    Hydrolysis: 2-(2-chloropyrimidin-4-yl)-2-cyanoacetic acid.

    Condensation: Various heterocyclic compounds depending on the aldehyde or ketone used.

Scientific Research Applications

Tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate exerts its effects depends on its application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites that interact with specific molecular targets such as enzymes or receptors. The cyano group can participate in Michael addition reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
  • Tert-butyl (2-chloropyrimidin-4-yl)carbamate

Uniqueness

Tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate is unique due to the presence of both a cyano group and a chloropyrimidine moiety, which allows for diverse chemical reactivity and the formation of a wide range of derivatives. This versatility makes it a valuable compound in synthetic organic chemistry and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 2-(2-chloropyrimidin-4-yl)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-9(16)7(6-13)8-4-5-14-10(12)15-8/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNJRERJDHKRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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